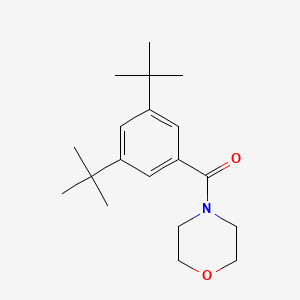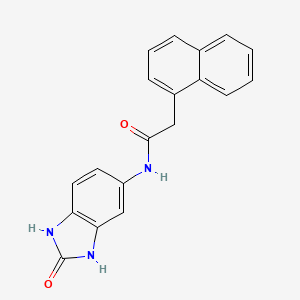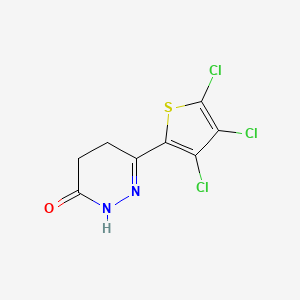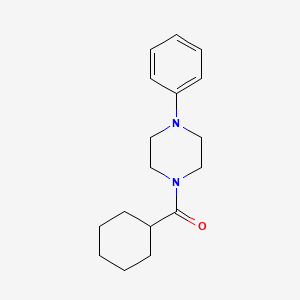
4-(3,5-di-tert-butylbenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-di-tert-butylbenzoyl)morpholine, also known as IRGACURE 369, is a photoinitiator that is commonly used in the field of polymer chemistry. It is a highly efficient initiator that can be activated by UV light to initiate polymerization reactions. In recent years, this compound has gained significant attention due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the absorption of UV light to generate free radicals, which then initiate polymerization reactions. Upon exposure to UV light, the compound undergoes a photochemical reaction to form a highly reactive intermediate, which then reacts with monomers to initiate polymerization.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(3,5-di-tert-butylbenzoyl)morpholine. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,5-di-tert-butylbenzoyl)morpholine as a photoinitiator is its high efficiency, which allows for rapid polymerization reactions. Additionally, it is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its sensitivity to oxygen, which can inhibit its ability to initiate polymerization reactions.
Direcciones Futuras
There are several future directions for research on 4-(3,5-di-tert-butylbenzoyl)morpholine. One area of interest is the development of new photoinitiators with improved properties, such as enhanced stability and higher efficiency. Additionally, further studies are needed to investigate the potential applications of this compound in drug delivery systems and other fields. Finally, there is a need for more research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Métodos De Síntesis
The synthesis of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the reaction of 3,5-di-tert-butylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(3,5-di-tert-butylbenzoyl)morpholine has been extensively studied for its potential applications in various fields such as dentistry, medicine, and materials science. In dentistry, this compound has been used as a photoinitiator in dental composites to improve their mechanical properties and reduce shrinkage. In medicine, it has been investigated as a potential drug delivery system due to its ability to release drugs upon exposure to UV light. In materials science, it has been used as a photoinitiator in the synthesis of various polymers and coatings.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHIKILLSYUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butylphenyl)(morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)
![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)